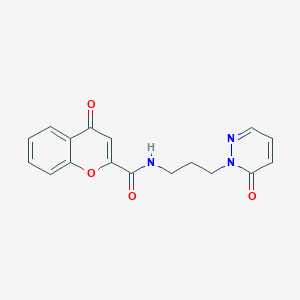
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a synthetic chemical characterized by its complex structure. It features a dihydropyrimidinone ring fused with a tetrahydronaphthalenyl group via a propanamide linkage. This molecular configuration gives it unique chemical properties and makes it a subject of interest across various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: The compound can be synthesized starting from readily available precursors. A common method involves the condensation of a suitable 2,4-dioxo-dihydropyrimidine derivative with a 1,2,3,4-tetrahydronaphthalene derivative under controlled conditions.
Reaction Conditions: The condensation reaction typically requires a base (such as sodium hydride) in an anhydrous organic solvent (like tetrahydrofuran) under an inert atmosphere. The reaction temperature is usually maintained between 60-80°C.
Industrial Production Methods
For industrial production, the process is scaled up with optimizations to improve yield and purity. Common industrial methods include continuous flow chemistry, which allows for better control over reaction parameters and scalability. Quality control is stringent, ensuring that the final product meets the desired specifications.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions at various positions, leading to the formation of hydroxyl or ketone derivatives.
Reduction: Reduction reactions, typically involving hydrogenation, can alter the double bonds in the pyrimidinone ring.
Substitution: Substitution reactions can occur, particularly on the naphthalenyl group, where halogenation or nitration can be performed.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution Reagents: Halogens like bromine, in the presence of Lewis acids such as aluminum chloride.
Major Products Formed
Hydroxyl and Ketone Derivatives: From oxidation.
Reduced Double Bonds: From hydrogenation.
Halogenated or Nitrated Compounds: From substitution reactions.
科学研究应用
Chemistry
Used as an intermediate in organic synthesis for the production of more complex molecules.
Acts as a precursor for various heterocyclic compounds with potential pharmaceutical applications.
Biology
Studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Industry
Utilized in the manufacture of specialty chemicals and materials.
作用机制
The compound exerts its effects by interacting with specific molecular targets in biological systems. It may inhibit particular enzymes or bind to certain receptors, altering cellular pathways. The exact mechanisms depend on its structural interactions with these targets and subsequent changes in biological activity.
相似化合物的比较
Similar Compounds
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide: Lacks the naphthalenyl group, making it less complex.
N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide: Lacks the pyrimidinone ring, affecting its chemical behavior.
Uniqueness
The presence of both the dihydropyrimidinone and tetrahydronaphthalenyl groups in 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide offers unique reactivity and potential for diverse applications, distinguishing it from its simpler analogs.
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-15(8-10-20-11-9-16(22)19-17(20)23)18-14-7-3-5-12-4-1-2-6-13(12)14/h1-2,4,6,9,11,14H,3,5,7-8,10H2,(H,18,21)(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHMHBHNMMIYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-Hydroxyphenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B2547270.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide](/img/structure/B2547271.png)
![N-(4-acetylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2547276.png)
![Methyl 6-benzyl-2-(4-butoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2547277.png)




![3-(3-(2-methylindolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2547284.png)

![(2Z,3E)-1-{[1,1'-biphenyl]-4-yl}-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2547290.png)
![N-(furan-2-ylmethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2547291.png)


